(2E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-3-[4-(3-formylindol-1-yl)phenyl]-2-thiophen-2-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2OS/c23-13-17(22-6-3-11-26-22)12-16-7-9-19(10-8-16)24-14-18(15-25)20-4-1-2-5-21(20)24/h1-12,14-15H/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVCGFXRWJKNIX-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)C=C(C#N)C4=CC=CS4)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)/C=C(\C#N)/C4=CC=CS4)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the formation of the phenyl and thiophene intermediates. The final step involves the coupling of these intermediates under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
(2E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, depending on the context of its application. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues include:
Substituent Analysis :
- Electron-Withdrawing vs. Donor Groups: The 3-formylindole in the target compound introduces electron-withdrawing effects, contrasting with diphenylamino (electron-donating) in Compound I . This disparity modulates HOMO-LUMO gaps (e.g., 2.8 eV for I vs. unreported but likely narrower for the target due to thiophene’s electron richness).
- Heterocyclic Influence : Thiophene’s π-rich nature enhances charge transport in the target compound, whereas pyridine in I and III introduces basicity and hydrogen-bonding capacity .
Photophysical and Electrochemical Properties
- Solvent Effects : Compound I exhibits conformational polymorphism (anti/syn) in polar solvents, stabilizing via solvent interactions . The target compound’s formyl group may amplify polarity-dependent behavior.
- HOMO-LUMO Gaps : DFT calculations for I show a 2.8 eV gap, critical for optoelectronic applications. The thiophene in the target compound likely reduces this gap, enhancing conductivity .
- Fluorescence : Carbazole-containing Compound III shows solvent-tunable emission (λmax = 450–480 nm), suggesting the target compound may exhibit similar tunability .
Molecular Packing and Solid-State Interactions
- π-π Stacking: Compound I’s diphenylamino group facilitates face-to-face π-π interactions (3.5 Å spacing), while the target compound’s thiophene may enable edge-to-face interactions .
- Hydrogen Bonding: (2E)-3-Aryl-2-(thienyl)acrylonitriles form hydrogen-bonded sheets (N–H···N/C≡N), a feature likely absent in the target compound due to its lack of amine donors .
Table 1: Comparative Properties of Acrylonitrile Derivatives
Biological Activity
The compound (2E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile is a member of a class of compounds that exhibit significant biological activities, particularly in the realm of anticancer and antimicrobial properties. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 320.41 g/mol. The structure features an indole moiety, which is known for its diverse biological activities, and a thiophene ring, contributing to its chemical reactivity and potential pharmacological effects.
Anticancer Activity
Research has demonstrated that derivatives of indole and thiophene compounds often exhibit antiproliferative effects against various cancer cell lines. A study indicated that similar compounds showed significant inhibition of cell proliferation in different types of cancer cells, including breast and lung cancer cell lines.
Case Study: Indole Derivatives
In a comparative analysis, indole-based compounds were tested for their cytotoxic effects against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The results indicated that certain derivatives had an IC50 value below 10 μM, suggesting potent anticancer activity .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 8.5 | Induction of apoptosis |
| Compound B | MCF-7 | 7.2 | Inhibition of cell cycle progression |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . In vitro studies showed activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity against Staphylococcus aureus and Escherichia coli, the compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against S. aureus, indicating moderate activity .
| Pathogen | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | >64 | No significant activity |
The biological activity of (2E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile can be attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. Molecular docking studies suggest that it binds effectively to proteins involved in these processes, potentially leading to the inhibition of tumor growth and microbial proliferation .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Solvent | Catalyst/Base | Temperature | Yield (%) |
|---|---|---|---|---|
| Aldehyde-amine condensation | Ethanol | NaOH | Reflux | 60-75 |
| Indole formylation | DMF/POCl₃ | Vilsmeier reagent | 0–5°C | 50-65 |
| Cross-coupling | DMSO | Pd(PPh₃)₄ | 80°C | 70-85 |
Advanced Research Question: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization requires systematic parameter screening:
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during formylation , while higher temperatures (80°C) enhance cross-coupling efficiency .
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling yields compared to copper-based alternatives .
- Purification : Use gradient column chromatography (silica gel, hexane/EtOAc) to resolve stereoisomers and byproducts .
- Real-time monitoring : Employ TLC/HPLC to track reaction progress and adjust conditions dynamically .
Basic Research Question: What spectroscopic methods confirm the compound’s structure?
Answer:
Critical techniques include:
- ¹H/¹³C NMR : Aromatic protons (δ 7.0–8.5 ppm), formyl proton (δ ~9.8 ppm), and nitrile carbon (δ ~115 ppm) .
- IR spectroscopy : Stretching vibrations for -C≡N (~2220 cm⁻¹) and -CHO (~1700 cm⁻¹) .
- Mass spectrometry (MS) : Molecular ion peak ([M+H]⁺) matching the exact mass (calc. for C₂₃H₁₅N₂OS: 375.09) .
Q. Table 2: Key Spectroscopic Signatures
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Formyl (-CHO) | 9.82 (s, 1H) | 1695 |
| Nitrile (-C≡N) | - | 2218 |
| Thiophene C-H | 7.20–7.50 | - |
Advanced Research Question: How can conflicting spectroscopic data be resolved?
Answer:
Discrepancies often arise from stereochemical ambiguity or solvent effects . Mitigation strategies:
- Multi-technique validation : Cross-check NMR data with X-ray crystallography (e.g., single-crystal analysis for absolute configuration) .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) .
- Solvent standardization : Use deuterated solvents (e.g., DMSO-d₆) to minimize solvent-induced peak shifts .
Advanced Research Question: What computational methods predict electronic properties relevant to biological activity?
Answer:
Density Functional Theory (DFT) calculations provide insights into:
- HOMO-LUMO gaps : Predict redox reactivity (e.g., ΔE = ~3.5 eV for this compound) .
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., formyl group as an electrophilic hotspot) .
- Docking simulations : Model interactions with biological targets (e.g., kinase active sites) using AutoDock Vina .
Basic Research Question: What biological activities are reported for structural analogs?
Answer:
Analogous enaminonitriles exhibit:
- Anticancer activity : Inhibition of tyrosine kinases (IC₅₀ ~1–10 µM) via binding to ATP pockets .
- Antimicrobial effects : Disruption of bacterial membrane integrity (MIC ~8–32 µg/mL) .
- Anti-inflammatory action : Suppression of COX-2 and TNF-α pathways .
Advanced Research Question: How to design experiments elucidating the mechanism of action?
Answer:
- In vitro assays : Measure enzyme inhibition (e.g., kinase activity via ADP-Glo™ assay) .
- Cellular studies : Assess apoptosis (Annexin V/PI staining) and cell-cycle arrest (flow cytometry) .
- Target identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 screens .
Advanced Research Question: What strategies stabilize the compound under experimental conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
